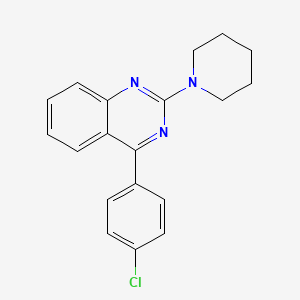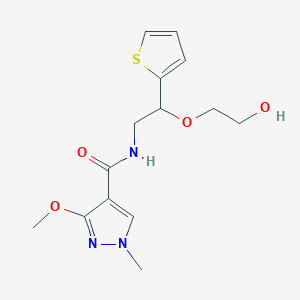![molecular formula C11H12N4O2S2 B2567375 N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-39-9](/img/structure/B2567375.png)
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound with diverse applications in scientific research. Its unique structure, which includes a thiophene ring, an azetidine ring, and a pyridazine ring, makes it an invaluable tool for studying various biological processes and developing new therapeutic interventions.
Vorbereitungsmethoden
The synthesis of N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, including the formation of the thiophene ring, the azetidine ring, and the pyridazine ring. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Azetidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors under specific conditions.
Formation of the Pyridazine Ring: This can be synthesized through various methods, including the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring, using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents such as sodium hydride and alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study various biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thiophene ring and have diverse biological activities, including anticancer and anti-inflammatory properties.
Azetidine Derivatives: These compounds share the azetidine ring and are used in various pharmaceutical applications.
Pyridazine Derivatives: These compounds share the pyridazine ring and are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combination of these three rings, which imparts a unique set of properties and applications.
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c16-19(17,11-4-2-6-18-11)15-7-9(8-15)13-10-3-1-5-12-14-10/h1-6,9H,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDKTPUQVMRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2567292.png)





![1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine](/img/structure/B2567302.png)

![N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}adamantane-1-carboxamide](/img/structure/B2567306.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)

![7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2567311.png)
![1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE](/img/structure/B2567312.png)

